4'-Fluoro-2'-(trifluoromethyl)phenacyl chloride
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Overview
Description
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H5ClF4O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a fluoro group at the 4’ position and a trifluoromethyl group at the 2’ position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride typically involves the chlorination of 4’-fluoro-2’-(trifluoromethyl)acetophenone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
4’-Fluoro-2’-(trifluoromethyl)acetophenone+SOCl2→4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-2’-(trifluoromethyl)benzoyl chloride
- 4’-Chloro-2’-(trifluoromethyl)phenacyl chloride
- 4’-Fluoro-3’-(trifluoromethyl)phenacyl bromide
Uniqueness
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic properties. These substituents enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H5ClF4O |
---|---|
Molecular Weight |
240.58 g/mol |
IUPAC Name |
2-chloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
InChI Key |
FECFLCXXUYOFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
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